Ethyl 3-phenylpropionate - 2021-28-5

Ethyl 3-phenylpropionate

Catalog Number: EVT-312365
CAS Number: 2021-28-5
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 3-phenylpropionate is an ester commonly found in various natural sources, including fruits like muskmelon [] and beverages such as jujube brandy [] and Pinot noir wines []. It is characterized by its distinct floral and honey-like aroma, making it a valuable component in the food and fragrance industries.

Synthesis Analysis
  • Condensation of benzaldehyde: One approach involves a multi-step process starting with the condensation of benzaldehyde with acetic anhydride, catalyzed by anhydrous potassium acetate, to form cinnamic acid []. Subsequent hydrogenation and esterification with ethanol yield ethyl 3-phenylpropionate.
  • Condensation of ethyl 3-phenylpropionate with diethyl oxalate: This method involves the condensation of ethyl 3-phenylpropionate with diethyl oxalate, followed by hydrolysis with sulfuric acid to produce 2-oxo-4-phenylbutyric acid (OPBA) [, , ]. OPBA serves as a precursor for ethyl 3-phenylpropionate and can be further converted into the target compound.
  • Palladium-catalyzed hydroesterification of vinyl arenes: This recent approach utilizes diphosphine ligands derived from bis[2-(diphenylphosphino)ethyl]amides to enable the palladium-catalyzed linear-selective hydroesterification of vinyl arenes with alcohols, leading to the formation of 3-arylpropanoate esters, including ethyl 3-phenylpropionate [].
Physical and Chemical Properties Analysis
  • Odor: Ethyl 3-phenylpropionate possesses a distinct floral, honey-like aroma, contributing to the aroma profile of various fruits, beverages, and teas [, , , , ].
  • Solubility: It is likely soluble in ethanol based on its use in alcoholic beverages and its application in aroma reconstitution models using ethanol solutions [, ].
Applications
  • Flavoring Agent: Due to its pleasant aroma, it is used as a flavoring agent in various food products, including guava wine [], Chinese chrysanthemum flower tea [], and red fermented soybean curds [].
  • Fragrance Industry: Its floral and honey-like scent makes it a valuable ingredient in perfumes and other fragrance products [, , ].
  • Chemical Intermediate: Ethyl 3-phenylpropionate serves as a key intermediate in synthesizing other compounds, including hydrocinnamic acid and pharmaceuticals like the angiotensin-converting enzyme inhibitor CV-3317 [, ].
  • Research Tool: It has been utilized in studying the flavor profiles of various beverages, such as lager beers and baijiu, using techniques like gas chromatography olfactometry mass spectrometry and aroma extract dilution analysis [, , ].

2-Oxo-4-phenylbutyric Acid (OPBA)

  • Compound Description: 2-Oxo-4-phenylbutyric acid (OPBA) is a prochiral intermediate used in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs). It can be synthesized from ethyl 3-phenylpropionate through a condensation reaction with diethyl oxalate followed by hydrolysis. [, , ]
  • Relevance: OPBA serves as a key precursor in the synthesis of ACEI medications and is directly derived from Ethyl 3-phenylpropionate, highlighting their close structural relationship. [, , ]

L-Homoephenylalanine (L-HPA)

  • Compound Description: L-Homoephenylalanine (L-HPA) is an amino acid and a key building block for various pharmaceuticals. It can be produced from 2-oxo-4-phenylbutyric acid (OPBA) via enzymatic transamination. []
  • Relevance: L-HPA can be synthesized from Ethyl 3-phenylpropionate through a multi-step process involving conversion to OPBA, demonstrating a connection in their synthetic routes. []

Cinnamic Acid

  • Compound Description: Cinnamic acid is an organic compound and a precursor in the synthesis of 2-oxo-4-phenylbutyric acid (OPBA). It can be synthesized through the condensation of benzaldehyde with acetic anhydride. []
  • Relevance: Cinnamic acid represents an earlier stage in the synthetic pathway leading to Ethyl 3-phenylpropionate, ultimately leading to OPBA. []

Ethyl 3-phenylpropanoate (Ethyl dihydrocinnamate)

  • Compound Description: Ethyl 3-phenylpropanoate is an ester found in various fruits, including muskmelon, and contributes to their fruity aroma. [, , , ] It exhibits odor activity in Pinot noir wines, contributing to their characteristic flavor. []
  • Relevance: Ethyl 3-phenylpropanoate is structurally similar to Ethyl 3-phenylpropionate, differing only in the saturation of the side chain. Both esters contribute to fruity and floral aromas in various products. [, , , , ]

Ethyl Cinnamate

  • Compound Description: Ethyl Cinnamate is an ester found in Pinot noir wines and contributes to their flavor profile. [] It also plays a role in the floral/sweet odor of Chinese Chrysanthemum flower tea. []
  • Relevance: Ethyl Cinnamate shares a similar structure with Ethyl 3-phenylpropionate, both containing a phenyl ring and an ester group. The presence of a double bond in the side chain of Ethyl Cinnamate distinguishes it structurally and may lead to differences in aroma profiles. [, ]

Methyl Anthranilate

  • Compound Description: Methyl Anthranilate is an ester identified as a minor constituent in Burgundy Pinot noir wines and is known to contribute to their aroma. []
  • Relevance: Methyl Anthranilate, similar to Ethyl 3-phenylpropionate, is an aromatic ester that contributes to wine aroma. Although they share structural similarities, the difference in the alcohol component of the ester group may lead to distinct odor properties. []

Ethyl 2,3-Dihydrocinnamate

  • Compound Description: Ethyl 2,3-Dihydrocinnamate is an ester identified in Burgundy Pinot noir wines and is found to influence their flavor quality. []
  • Relevance: Ethyl 2,3-Dihydrocinnamate is synonymous with Ethyl 3-phenylpropanoate and is structurally very similar to Ethyl 3-phenylpropionate. The subtle difference in their structures could result in nuanced distinctions in their aroma profiles. []

Diethyl Oxalate

  • Compound Description: Diethyl Oxalate is an organic compound used in the synthesis of 2-oxo-4-phenylbutyric acid (OPBA) from ethyl 3-phenylpropionate. [, , ]
  • Relevance: Diethyl Oxalate serves as a reagent in the condensation reaction with Ethyl 3-phenylpropionate, leading to the formation of OPBA, a precursor for ACEIs. [, , ]

Properties

CAS Number

2021-28-5

Product Name

Ethyl 3-phenylpropionate

IUPAC Name

ethyl 3-phenylpropanoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

JAGZUIGGHGTFHO-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CC=CC=C1

Solubility

0.00 M
0.22 mg/mL at 25 °C
insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-Phenylpropanoic Acid Ethyl Ester; 3-Phenylpropionic Acid Ethyl Ester; Ethyl 3-Phenylpropanoate; Ethyl 3-Phenylpropionate; Ethyl Benzenepropanoate; Ethyl Dihydrocinnamate; Ethyl Hydrocinnamate; NSC 126040

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1

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